2-(benzylsulfanyl)-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(BENZYLSULFANYL)-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with benzylsulfanyl and methylphenyl substituents
Preparation Methods
The synthesis of 2-(BENZYLSULFANYL)-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzylsulfanyl group: This step may involve the use of benzylthiol and a suitable coupling reagent.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(BENZYLSULFANYL)-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidoquinoline core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism by which 2-(BENZYLSULFANYL)-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE exerts its effects would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
2-(BENZYLSULFANYL)-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can be compared with other similar compounds, such as:
Pyrimidoquinoline derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Benzylsulfanyl compounds:
Methylphenyl derivatives: These compounds have the methylphenyl group and may differ in their core structures and other substituents.
Properties
Molecular Formula |
C25H23N3O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(4-methylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H23N3O2S/c1-15-10-12-17(13-11-15)20-21-18(8-5-9-19(21)29)26-23-22(20)24(30)28-25(27-23)31-14-16-6-3-2-4-7-16/h2-4,6-7,10-13,20H,5,8-9,14H2,1H3,(H2,26,27,28,30) |
InChI Key |
DGXCFJFAVRPPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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